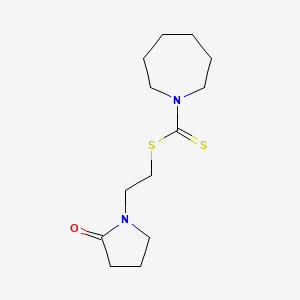![molecular formula C18H27NO3S B5679604 (3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679604.png)
(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a class of chemicals that exhibit significant interest due to their unique chemical structure and potential applications in various fields of chemistry and biochemistry. These compounds, generally featuring piperidinol cores substituted with various functional groups, are studied for their synthetic challenges and versatile chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical building blocks. For example, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines showcases the complexity of reactions involving piperidine derivatives and their functionalization (Paronikyan et al., 2016). These processes often involve cyclization, halogenation, and nucleophilic substitution reactions to introduce various substituents into the piperidinol framework.
Molecular Structure Analysis
Molecular structure analysis, including NMR and crystallography, plays a crucial role in confirming the configuration and conformation of synthesized compounds. Studies such as the crystal structure determination and Hirshfeld surface analysis provide deep insights into the molecule's geometry, intermolecular interactions, and stabilization mechanisms through hydrogen bonding and π-π interactions (Khan et al., 2013).
Propriétés
IUPAC Name |
(5-ethylthiophen-2-yl)-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-3-15-4-5-16(23-15)17(20)19-9-8-18(21,13(2)12-19)14-6-10-22-11-7-14/h4-5,13-14,21H,3,6-12H2,1-2H3/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAXKAUSMVJNAM-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCC(C(C2)C)(C3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)N2CC[C@]([C@@H](C2)C)(C3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-isobutyl-8-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679534.png)
![2-(3-phenylpropyl)-8-[3-(1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679549.png)

![1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5679581.png)
![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5679584.png)
![(2,4-difluorophenyl){[(2-methyl-1-benzofuran-5-yl)carbonyl]amino}acetic acid](/img/structure/B5679591.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide](/img/structure/B5679610.png)
![ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5679615.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)
![8-(3,5-dimethylbenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679621.png)
![1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5679623.png)